

2-Hydroxy-N-(2-hydroxyethyl)propanamide

molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-N-(2-hydroxyethyl)propanamide
Cat. No.:	B1220602

[Get Quote](#)

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide

This technical guide provides a comprehensive overview of the molecular structure, weight, and relevant physicochemical properties of **2-Hydroxy-N-(2-hydroxyethyl)propanamide**. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its synthesis and analytical characterization.

Molecular Structure and Properties

2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known by synonyms such as N-(2-Hydroxyethyl)lactamide and Lactamide MEA, is a chemical compound with applications as a skin conditioning agent, surfactant, and potential inhibitor of enzymes like tyrosinase.^[1] Its molecular structure consists of a propanamide backbone with two hydroxyl groups, contributing to its high solubility in water.^[2]

Chemical Structure:

Quantitative Data Summary

The key quantitative properties of **2-Hydroxy-N-(2-hydroxyethyl)propanamide** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-hydroxy-N-(2-hydroxyethyl)propanamide	[NIST]
CAS Number	5422-34-4	[2][3][4]
Molecular Formula	C ₅ H ₁₁ NO ₃	[1][5]
Molecular Weight	133.15 g/mol	[1][4][5]
Appearance	Viscous, brownish liquid	[5]
Density	1.184 g/cm ³	[2]
Boiling Point	380.3 °C at 760 mmHg	[2]
Flash Point	183.8 °C	[2]
Solubility	Very soluble in water; insoluble in pentane and diethyl ether	[2]
SMILES	CC(C(=O)NCCO)O	

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of **2-Hydroxy-N-(2-hydroxyethyl)propanamide**.

Synthesis Protocol: Amidation of Lactic Acid

The synthesis of N-acylethanolamines can be achieved through the direct condensation of a carboxylic acid with ethanolamine.^[6] This method is adaptable for the preparation of **2-Hydroxy-N-(2-hydroxyethyl)propanamide** from lactic acid and ethanolamine. The reaction is a dehydration (condensation) process where water is removed to drive the equilibrium towards the amide product.

Materials and Reagents:

- Lactic Acid (85-90% aqueous solution)
- Ethanolamine

- Toluene (for azeotropic removal of water)
- Round-bottom flask
- Dean-Stark apparatus or equivalent setup for water removal
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine equimolar quantities of lactic acid and ethanolamine.
- Solvent Addition: Add a suitable volume of toluene to facilitate the azeotropic removal of water.
- Reaction: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring.^[6] Water will be collected in the Dean-Stark trap as it is formed during the reaction.
- Monitoring: The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.
- Work-up: After completion, allow the reaction mixture to cool to room temperature.
- Purification: The solvent (toluene) is removed under reduced pressure using a rotary evaporator. The resulting crude product, a viscous liquid, can be further purified if necessary by vacuum distillation or chromatography.

Analytical Characterization Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying **2-Hydroxy-N-(2-hydroxyethyl)propanamide**. A reverse-phase method is typically employed.

Instrumentation and Conditions:

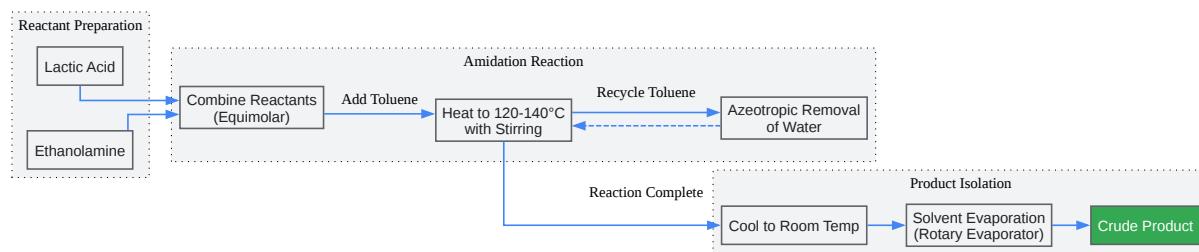
- HPLC System: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).
- Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.[7]
- Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water is commonly used.[7] The aqueous phase is often modified with a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), to improve peak shape.[7]
- Detection: UV detection can be used if the molecule has a suitable chromophore, though it is weak for this compound. Charged Aerosol Detection (CAD) is a more universal detection method for compounds lacking a strong chromophore.[8]
- Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like water or a water/acetonitrile mixture before injection.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of **2-Hydroxy-N-(2-hydroxyethyl)propanamide**. Both ^1H NMR and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectral data for this compound are available in public databases.[9]

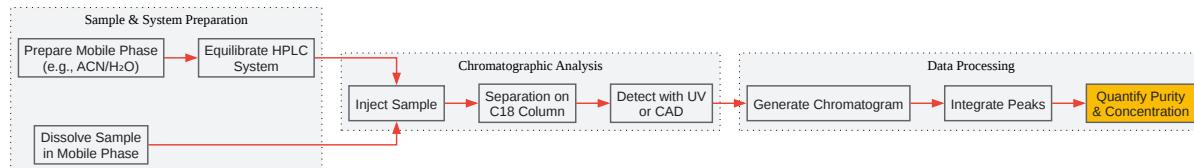
^1H NMR Spectroscopy Protocol (General):

- Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
- Data Analysis: Process the spectrum to identify chemical shifts (δ), coupling constants (J), and integration values for each proton signal to confirm the molecular structure.


2.2.3. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3][10] Infrared (IR) spectroscopy is used to identify the functional groups present,

such as the O-H, N-H, and C=O bonds.[3] Spectra for this compound are available in the NIST Chemistry WebBook.[3]


Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of **2-Hydroxy-N-(2-hydroxyethyl)propanamide**.

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of **2-Hydroxy-N-(2-hydroxyethyl)propanamide**.

[Click to download full resolution via product page](#)

Caption: A workflow for the analytical determination of purity by reverse-phase HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-N-(2-hydroxyethyl)propanamide | 5422-34-4 | FH133348 [biosynth.com]
- 2. Propanamide,2-hydroxy-N-(2-hydroxyethyl)-;5422-34-4 [axsyn.com]
- 3. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]
- 4. labproinc.com [labproinc.com]
- 5. N-(2-HYDROXYETHYL)LACTAMIDE | 5422-34-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectrabase.com [spectrabase.com]
- 10. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]

- To cite this document: BenchChem. [2-Hydroxy-N-(2-hydroxyethyl)propanamide molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220602#2-hydroxy-n-2-hydroxyethyl-propanamide-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com